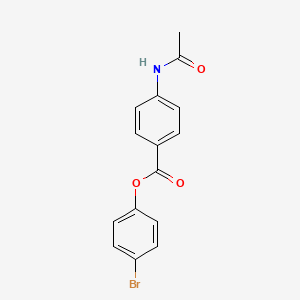![molecular formula C12H17N3O2 B5887702 N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as DMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBCI is a pyridinecarboximidamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and modulate signaling pathways involved in cancer cell growth and survival. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. This compound has high purity and stability, making it easy to handle and store. This compound has also been synthesized using various methods, allowing for flexibility in the experimental design. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its translation to clinical applications.
Direcciones Futuras
There are several future directions for N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide research. This compound has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. This compound may also have potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is warranted.
Métodos De Síntesis
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been synthesized using various methods, including the reaction of 3-aminopyridine with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. These methods have resulted in the successful synthesis of this compound with high yields and purity.
Aplicaciones Científicas De Investigación
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. This compound has also been studied for its neuroprotective effects and potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)7-10(16)17-15-11(13)9-5-4-6-14-8-9/h4-6,8H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURMOJARBUSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
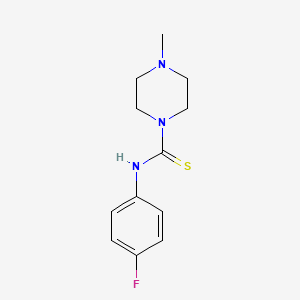
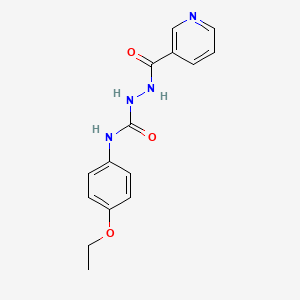
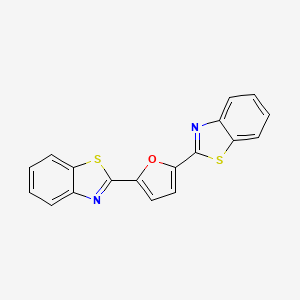
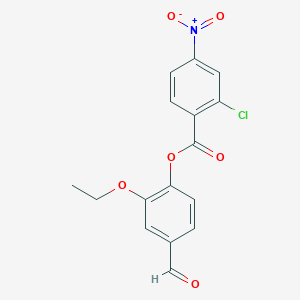
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)
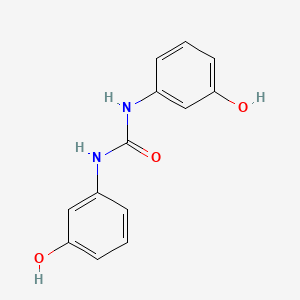
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)
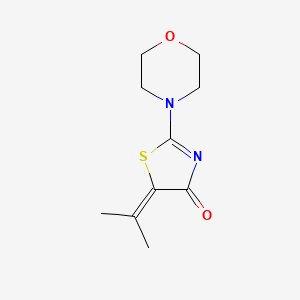
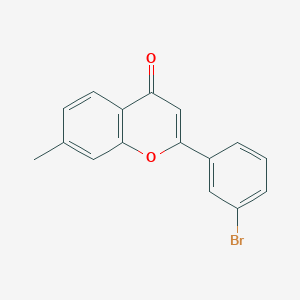
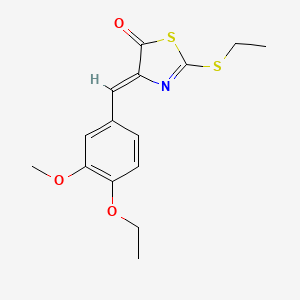
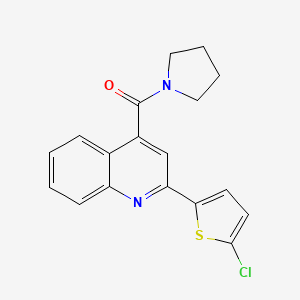
methylene diacetate](/img/structure/B5887748.png)
